molecular formula C17H19ClN2O2 B6012807 [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol

[3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol

Katalognummer B6012807
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: IPMNVEMTQJYOFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol, also known as MCL-1 inhibitor S63845, is a small molecule inhibitor that targets the anti-apoptotic protein MCL-1. MCL-1 is a member of the BCL-2 family of proteins that plays a crucial role in regulating programmed cell death, or apoptosis. Overexpression of MCL-1 has been linked to cancer cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy.

Wirkmechanismus

[3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitor S63845 binds to the BH3-binding groove of [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol, preventing its interaction with pro-apoptotic proteins and promoting the release of pro-apoptotic proteins from the mitochondria. This leads to the activation of the caspase cascade and ultimately induces apoptosis in cancer cells.
Biochemical and physiological effects:
[3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitor S63845 has been shown to induce apoptosis in a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and small cell lung cancer. In addition, S63845 has been shown to enhance the efficacy of chemotherapy in mouse models of cancer. However, the effects of S63845 on normal cells and tissues have not been extensively studied.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitor S63845 in lab experiments is its selectivity for cancer cells that are dependent on [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol for survival. This allows for the specific targeting of cancer cells while sparing normal cells. However, the limited availability and high cost of S63845 may be a limitation for some lab experiments.

Zukünftige Richtungen

There are several potential future directions for the development and use of [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitor S63845. One direction is the identification of biomarkers that can predict which cancer cells are dependent on [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol for survival and therefore most likely to respond to S63845. Another direction is the development of combination therapies that include S63845 with other targeted therapies or chemotherapy to enhance efficacy and overcome resistance. Finally, the development of more potent and selective [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitors may lead to improved cancer therapies with fewer side effects.

Synthesemethoden

The synthesis of [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitor S63845 has been described in a patent application by Servier Laboratories. The synthesis involves the reaction of 4-chlorobenzaldehyde with 3-amino-4-(4-morpholinyl)aniline in the presence of a base and a catalyst to form the intermediate 4-(4-morpholinyl)phenyl-4-chlorobenzylideneamine. The intermediate is then reduced with sodium borohydride to yield [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol.

Wissenschaftliche Forschungsanwendungen

[3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol inhibitor S63845 has been shown to be effective in inducing apoptosis in cancer cells both in vitro and in vivo. A study published in Cancer Cell in 2015 demonstrated that S63845 selectively kills cancer cells that are dependent on [3-amino-4-(4-morpholinyl)phenyl](4-chlorophenyl)methanol for survival, while sparing normal cells. Another study published in Nature in 2016 showed that S63845 enhances the efficacy of chemotherapy in mouse models of cancer.

Eigenschaften

IUPAC Name

(3-amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-14-4-1-12(2-5-14)17(21)13-3-6-16(15(19)11-13)20-7-9-22-10-8-20/h1-6,11,17,21H,7-10,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNVEMTQJYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.